molecular formula C15H20BrNO3S B3247666 tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate CAS No. 1823271-86-8

tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate

Cat. No.: B3247666
CAS No.: 1823271-86-8
M. Wt: 374.3 g/mol
InChI Key: NZQHQMKUQFXSQJ-UHFFFAOYSA-N
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Description

tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a piperidine ring, a thienofuran moiety, and a tert-butyl ester group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thienofuran ring system, followed by the introduction of the piperidine ring through a spirocyclization reaction. The final step often involves the bromination of the compound and the introduction of the tert-butyl ester group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[piperidine-4,6’-thieno[2,3-c]furan] derivatives: These compounds share a similar core structure but differ in their substituents.

    Thienofuran derivatives: Compounds with a thienofuran moiety but lacking the spirocyclic piperidine ring.

    Piperidine derivatives: Compounds with a piperidine ring but different attached functional groups.

The uniqueness of tert-Butyl 2’-bromo-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-1-carboxylate lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-bromospiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)12-10(9-19-15)8-11(16)21-12/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQHQMKUQFXSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113706
Record name Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823271-86-8
Record name Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823271-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,6′(4′H)-thieno[2,3-c]furan]-1-carboxylic acid, 2′-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
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tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
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tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
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tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
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tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate
Reactant of Route 6
tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate

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